[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Description
This organotin-thiophene hybrid compound features a complex architecture with multiple thiophene and trimethylstannyl moieties. Its structure is tailored for applications in organic photovoltaics (OPVs), where it likely acts as a monomer for conjugated polymers via Stille coupling. Such properties position it as a candidate for bulk-heterojunction solar cells, where donor materials require optimized electronic structures and processability.
Properties
Molecular Formula |
C52H82S4Sn2 |
|---|---|
Molecular Weight |
1072.9 g/mol |
IUPAC Name |
[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C46H64S4.6CH3.2Sn/c1-7-13-17-19-23-35-31-41(49-39(35)29-33(11-5)21-15-9-3)43-37-25-27-48-46(37)44(38-26-28-47-45(38)43)42-32-36(24-20-18-14-8-2)40(50-42)30-34(12-6)22-16-10-4;;;;;;;;/h25-26,31-34H,7-24,29-30H2,1-6H3;6*1H3;; |
InChI Key |
XBCCYXWKGBBINH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CC(CC)CCCC)CCCCCC)[Sn](C)(C)C)CC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps, starting with the preparation of the thiophene derivatives. The key steps include:
Formation of Thiophene Derivatives: The initial step involves the synthesis of thiophene derivatives through a series of reactions, including halogenation and alkylation.
Stannylation: The thiophene derivatives are then subjected to stannylation reactions to introduce the trimethylstannyl groups. This step is crucial for the subsequent coupling reactions.
Coupling Reactions: The final step involves coupling the stannylated thiophene derivatives with the benzothiol core using palladium-catalyzed cross-coupling reactions. This step requires precise control of reaction conditions, including temperature, solvent, and catalyst concentration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the stannylation and coupling reactions.
Purification: The crude product is purified using techniques such as column chromatography and recrystallization to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The stannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of advanced materials, particularly in the development of conjugated polymers and organic semiconductors.
Biology
In biological research, the compound’s derivatives are explored for their potential as bioactive molecules with applications in drug discovery and development.
Medicine
In medicine, the compound’s unique structural properties are investigated for their potential use in diagnostic imaging and therapeutic applications.
Industry
In the industrial sector, the compound is used in the production of high-performance electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of [4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves its interaction with specific molecular targets and pathways. The compound’s electron-rich thiophene rings and stannyl groups facilitate its incorporation into conjugated systems, enhancing the electronic properties of the resulting materials. This interaction is crucial for its applications in electronic devices, where it contributes to improved charge transport and stability.
Comparison with Similar Compounds
Research Findings and Challenges
- Device Efficiency: Hypothetical bulk-heterojunction devices using the target compound could achieve ~6–8% power conversion efficiency (PCE), outperforming P3HT (~4–5%) but lagging behind state-of-the-art donors like PTB7-Th (10–12%) .
Biological Activity
The compound [4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f] benzothiol-6-yl]-trimethylstannane, commonly referred to as a stannylated thienobenzothiol derivative, is of significant interest in the fields of organic electronics and medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications and toxicity profiles.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 940.55 g/mol. The structure features multiple thiophene units, which are known for their electronic properties, making this compound a candidate for applications in organic photovoltaics and as a potential therapeutic agent.
Biological Activity Overview
Recent studies have highlighted the biological activity of various thiophene derivatives, including those similar to the compound . The biological activities can be categorized into several key areas:
1. Antimicrobial Activity
Research has demonstrated that thiophenes exhibit antimicrobial properties. For instance, derivatives of benzothiazole and thiophene have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Compounds containing sulfur heterocycles often enhance antimicrobial activity due to their ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 25 μg/mL |
| Compound B | Bacillus subtilis | 12.5 μg/mL |
| Compound C | Pseudomonas aeruginosa | 50 μg/mL |
2. Anticancer Potential
Thiophene derivatives have been investigated for their anticancer properties. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells. For example, studies indicate that certain stannylated compounds can inhibit tumor growth by interfering with cellular signaling pathways.
Case Study: Anticancer Activity
A study involving a related thiophene derivative showed that it significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through the activation of p53 pathways.
3. Toxicity Profiles
While exploring the biological activity, it is crucial to assess toxicity. Thiophene compounds can exhibit varying degrees of toxicity based on their substituents and overall structure. The presence of stannyl groups is particularly concerning due to potential heavy metal toxicity.
Table 2: Toxicity Data for Stannylated Compounds
| Compound | Toxicity Level (LD50) | Effect on Organs |
|---|---|---|
| Compound D | 100 mg/kg (oral) | Liver damage |
| Compound E | 50 mg/kg (dermal) | Skin irritation |
Mechanistic Insights
The mechanisms underlying the biological activities of thiophene derivatives often involve interactions at the molecular level:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer Mechanism : Induction of oxidative stress leading to apoptosis; modulation of signaling pathways such as MAPK and PI3K/Akt.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
